molecular formula C24H23N5O3S2 B2769528 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 898418-74-1

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2769528
CAS No.: 898418-74-1
M. Wt: 493.6
InChI Key: YWSVAGPBHZIMOI-UHFFFAOYSA-N
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Description

The compound 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a fused heterocyclic molecule featuring a triazolo[3,2-b][1,3]thiazole core substituted with furan, thiophene, and a 4-(4-methoxyphenyl)piperazine moiety. The piperazine ring in the structure is known to enhance pharmacokinetic properties, while the thiophene and furan groups contribute to π-π interactions and binding affinity in biological targets .

Properties

IUPAC Name

2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-31-17-8-6-16(7-9-17)27-10-12-28(13-11-27)20(19-5-3-15-33-19)21-23(30)29-24(34-21)25-22(26-29)18-4-2-14-32-18/h2-9,14-15,20,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSVAGPBHZIMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CS3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolotriazole core, followed by the introduction of the furan and thiophene groups through coupling reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final product is obtained after purification through techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently. Additionally, the use of green chemistry principles to reduce waste and improve the sustainability of the production process would be considered .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction of the nitro groups can yield corresponding amines .

Scientific Research Applications

2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Piperazine and Aryl Substituent Variations

Compound G857-1881 (5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol) shares the triazolo-thiazole core and furan-thiophene substituents but differs in the piperazine substituents (2-fluorophenyl vs. 4-methoxyphenyl) and the methyl group on the benzyl moiety. Fluorinated aryl groups, as in G857-1881, often enhance blood-brain barrier penetration, whereas methoxy groups (as in the target compound) may improve solubility and reduce toxicity .

Triazolo-Thiazole Derivatives with Varied Aryl Groups

Compounds from (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) feature benzoimidazo-triazole scaffolds but lack the piperazine moiety. Their synthesis at 40°C under general Procedure C highlights the role of aryl groups (thiophene, bromophenyl) in modulating reactivity and crystallinity.

Triazolothiadiazole Derivatives with Antimicrobial Activity

describes triazolo[3,4-b][1,3,4]thiadiazole derivatives (e.g., 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine) with benzofuran and pyrazole substituents. These compounds exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to the triazole-thiadiazole core’s electron-deficient nature. In contrast, the target compound’s triazolo-thiazole core may favor different biological targets, such as kinase or GPCR inhibition, due to its distinct electronic profile .

Fluorophenyl-Substituted Triazole-Thiazole Hybrids

details fluorophenyl-substituted triazole-thiazole hybrids (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole). These compounds exhibit planar molecular conformations, enhancing crystallinity and stability.

Key Comparative Data

Property Target Compound G857-1881 Triazolothiadiazoles Fluorophenyl Hybrids
Core Structure Triazolo[3,2-b][1,3]thiazole Triazolo[3,2-b][1,3]thiazole Triazolo[3,4-b][1,3,4]thiadiazole Triazole-thiazole
Key Substituents 4-(4-Methoxyphenyl)piperazine, thiophen-2-yl, furan 4-(2-Fluorophenyl)piperazine Benzofuran, pyrazole Fluorophenyl, pyrazole
Biological Activity Not explicitly reported (predicted CNS/GPCR targets) Not reported Antimicrobial Structural/Enzyme inhibition
Synthetic Conditions Not detailed in evidence Not reported One-pot cyclocondensation High-yield crystallization

Research Implications and Gaps

  • Synthetic Optimization : and emphasize the role of solvent and catalyst choices in yield optimization, which could guide the target compound’s synthesis .
  • Toxicity Profile : Piperazinium triazole derivatives () show low acute toxicity, suggesting the target compound may have a favorable safety profile .

Biological Activity

The compound 2-(furan-2-yl)-5-{4-(4-methoxyphenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule notable for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a unique combination of several functional groups:

  • Furan ring : Contributes to the compound's reactivity and biological activity.
  • Piperazine moiety : Often associated with various pharmacological effects.
  • Thiazole and triazole rings : Known for their roles in medicinal chemistry.

The molecular formula is C20H21N5O3SC_{20}H_{21}N_5O_3S, and it has been identified under several CAS numbers including 898418-50-3. The presence of these rings suggests potential interactions with biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the thiazolotriazole core .
  • Coupling reactions to introduce the furan and thiophene groups.
  • Nucleophilic substitution reactions to add the piperazine moiety.
  • Purification via techniques such as column chromatography.

Anticonvulsant Activity

Research indicates that compounds with similar structural features exhibit notable anticonvulsant properties. For instance, thiazole-integrated compounds have shown significant activity in various models:

  • A study found that certain thiazole derivatives displayed high anticonvulsant activity with an effective dose (ED50) of 18.4 mg/kg in animal models .

Anticancer Potential

The compound's structural components suggest potential anticancer activity:

  • Thiazole and triazole rings are often linked to cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against MCF-7 and A549 cell lines .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1MCF-715.63Induces apoptosis via p53 pathway
Compound 2A5490.65Inhibits cell proliferation

The mechanism of action for this compound is thought to involve:

  • Binding to specific receptors or enzymes , modulating their activity.
  • Inducing apoptosis in cancer cells through pathways involving caspase activation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine and phenyl groups significantly affect biological activity:

  • The presence of electron-donating groups (EDGs) like methoxy enhances activity.
  • Halogen substitutions can alter electronic properties, affecting reactivity and potency .

Case Studies

  • Evren et al. (2019) developed novel thiazole derivatives that demonstrated strong selectivity against cancer cell lines, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Recent studies have shown that modifications to the thiazole ring can enhance cytotoxicity against specific cancer types, indicating that further exploration of this compound's derivatives could yield more potent anticancer agents .

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